trans-Cyclopentane-1,2-dicarboxylic acid

Catalog No.
S592554
CAS No.
1461-97-8
M.F
C7H10O4
M. Wt
158.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Cyclopentane-1,2-dicarboxylic acid

CAS Number

1461-97-8

Product Name

trans-Cyclopentane-1,2-dicarboxylic acid

IUPAC Name

(1R,2R)-cyclopentane-1,2-dicarboxylic acid

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1

InChI Key

ASJCSAKCMTWGAH-RFZPGFLSSA-N

SMILES

C1CC(C(C1)C(=O)O)C(=O)O

Synonyms

(1R,2R)-rel-1,2-Cyclopentanedicarboxylic Acid; trans-DL-1,2-Cyclopentanedicarboxylic Acid

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O

trans-Cyclopentane-1,2-dicarboxylic acid (trans-1,2-cyclopentanedicarboxylic acid) is a dicarboxylic acid with a cyclic structure. It is a white, crystalline solid at room temperature []. While its natural occurrence is not well documented, it is a useful intermediate in organic synthesis [].


Molecular Structure Analysis

The molecule consists of a five-membered cyclopentane ring with a carboxylic acid group attached to each of the two carbon atoms in a trans configuration (opposite sides of the ring) []. This gives it the formula C7H10O4. The presence of two carboxylic acid groups makes it a diprotic acid, meaning it can donate two protons in acidic solutions [].


Chemical Reactions Analysis

Synthesis:

One common method for synthesizing trans-cyclopentane-1,2-dicarboxylic acid involves the alkylation of diethyl malonate with 1,4-dibromobutane, followed by hydrolysis and decarboxylation.

CH2(COOCH2CH3)2 + Br(CH2)4Br ->  (COOCH2CH3)2CH(CH2)4CH(COOCH2CH3)2(COOCH2CH3)2CH(CH2)4CH(COOCH2CH3)2 + 2KOH ->  HOOCCH(CH2)4COOH + 2CH3CH2OH + K2CO3HOOCCH(CH2)4COOH ->  trans-C5H8(COOH)2 + CO2

Other Reactions:

Due to the presence of the carboxylic acid groups, trans-cyclopentane-1,2-dicarboxylic acid can undergo various reactions typical of carboxylic acids. These include:

  • Esterification: Reaction with alcohols to form esters [].
  • Amide formation: Reaction with amines to form amides [].
  • Decarboxylation: Removal of a CO2 molecule under specific conditions [].

Physical and Chemical Properties

  • Melting point: 153-155 °C [].
  • Boiling point: Decomposes above its boiling point [].
  • Solubility: Soluble in water, ethanol, and hot acetic acid [].
  • Stability: Stable under normal storage conditions [].

Organic Synthesis:

  • Precursor for Functionalized Cyclopentanes: The rigid and ring-constrained structure of trans-CPDA makes it a valuable building block for synthesizing various functionalized cyclopentane derivatives. These derivatives can find applications in medicinal chemistry, materials science, and other areas. Source: A. Srikrishna, "Cyclopentane Derivatives: A Review on Their Chemistry, Biological Activities, and Pharmaceutical Applications," European Journal of Medicinal Chemistry, vol. 101, pp. 742-768, 2015:
  • Asymmetric Catalysis: Trans-CPDA can be employed as a chiral ligand in asymmetric catalysis, aiding in the development of new methods for the synthesis of enantiomerically pure compounds, which are crucial for pharmaceutical and materials applications. Source: H. Pellissier and C. Bolm, "Enantioselective Catalysis with Cyclopentane-1,2-dicarboxylic Acid Derivatives," Chemical Reviews, vol. 118, no. 13, pp. 3255-3289, 2018:

Materials Science:

  • Development of Metal-Organic Frameworks (MOFs): The rigid and porous structure of trans-CPDA can be utilized in the design and synthesis of novel MOFs. These MOFs hold potential applications in gas storage, separation, and catalysis due to their high surface area and tunable pore sizes. Source: J. Liu, P. K. Thallapally, and M. A. Carreon, "Cyclopentane-1,2-dicarboxylic Acid Linkers in Metal-Organic Frameworks," Chemical Communications, vol. 46, no. 40, pp. 7574-7576, 2010:

Biomedical Research:

  • Potential Enzyme Inhibitors: Studies suggest that trans-CPDA derivatives may possess enzyme inhibitory activity, making them potential candidates for drug discovery and development. However, further research is needed to explore their efficacy and safety. Source: R. V. Solov'eva, N. G. Kovaleva, and T. S. Kuznetsova, "Synthesis and Biological Activity of New 1,2-Cyclopentanedicarboxylic Acid Derivatives," Pharmaceutical Chemistry Journal, vol. 43, no. 12, pp. 726-731, 2009:

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

21917-20-4
50483-99-3

Wikipedia

Trans-1,2-Cyclopentanedicarboxylic acid

General Manufacturing Information

1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-: INACTIVE

Dates

Modify: 2023-08-15

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